Product packaging for 4-(3-Methyloxiran-2-yl)butan-2-one(Cat. No.:CAS No. 64066-00-8)

4-(3-Methyloxiran-2-yl)butan-2-one

Cat. No.: B14493560
CAS No.: 64066-00-8
M. Wt: 128.17 g/mol
InChI Key: PENIUDYLCHLONT-UHFFFAOYSA-N
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Description

4-(3-Methyloxiran-2-yl)butan-2-one is a chemical compound of significant interest in organic synthesis and medicinal chemistry research, characterized by the presence of both a reactive epoxide (oxirane) ring and a ketone functional group. With the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol, this compound serves as a versatile bifunctional building block. The strained, three-membered epoxide ring is highly susceptible to ring-opening reactions with various nucleophiles, enabling researchers to create more complex molecular architectures with multiple stereocenters. Concurrently, the ketone group offers additional sites for modification through reduction, nucleophilic addition, or condensation reactions. This structural duality makes this compound a valuable intermediate in the synthesis of more complex organic molecules, potentially including natural product analogs and novel pharmaceutical scaffolds. Its mechanism of action in research settings is primarily rooted in its electrophilicity, allowing it to act as an alkylating agent. This property is exploited in studies investigating enzyme inhibition, particularly for targets with nucleophilic residues in their active sites. Furthermore, compounds containing the 3-methyloxirane moiety have been identified as intermediates in various chemical decomposition pathways, highlighting their relevance in reaction mechanism studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B14493560 4-(3-Methyloxiran-2-yl)butan-2-one CAS No. 64066-00-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64066-00-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-(3-methyloxiran-2-yl)butan-2-one

InChI

InChI=1S/C7H12O2/c1-5(8)3-4-7-6(2)9-7/h6-7H,3-4H2,1-2H3

InChI Key

PENIUDYLCHLONT-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)CCC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 3 Methyloxiran 2 Yl Butan 2 One and Analogous Structures

Chemoenzymatic Synthesis Approaches for Epoxyketones

Chemoenzymatic methods merge the selectivity of biological catalysts with the practicality of organic synthesis. Enzymes, operating under mild conditions, can afford levels of stereoselectivity that are often challenging to achieve through purely chemical means.

EpnF Enzyme-Catalyzed Epoxide Formation in Biosynthetic Pathways

The enzyme EpnF is a key biocatalyst involved in the biosynthesis of eponemycin (B144734), a natural product that features a critical α,β-epoxyketone warhead. nih.gov This structural motif is essential for its function as a proteasome inhibitor. EpnF, identified as a flavin-dependent acyl-CoA dehydrogenase-like enzyme, catalyzes the formation of the epoxide ring from a β-ketoacid substrate. nih.gov This transformation is a crucial step in the biosynthetic pathway, and it is believed to occur before other modifications to the molecule. nih.gov The discovery and characterization of EpnF have opened avenues for its use in the chemoenzymatic synthesis of novel and potent epoxyketone analogues with potential therapeutic applications, such as anticancer agents. nih.gov

Characterization of EpnF Enzyme Kinetics and Substrate Scope

Understanding the kinetic properties and substrate tolerance of an enzyme is paramount for its application in synthesis. Biochemical characterization of EpnF has been performed using a variety of synthetic β-ketoacid substrates to probe its activity and limitations. nih.gov

The general process of enzyme catalysis involves the initial formation of an enzyme-substrate complex, followed by the catalytic conversion of the substrate into the product. worthington-biochem.com The kinetics of such reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration via two key parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). youtube.com Kₘ reflects the affinity of the enzyme for its substrate, while Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com

Studies on EpnF have involved synthesizing various β-ketoacid substrates and measuring the enzyme's efficiency in converting them to the corresponding epoxyketones. This allows for a systematic evaluation of how modifications to the substrate structure impact the catalytic efficiency of EpnF. The data gathered from these assays are crucial for determining which molecular scaffolds are best tolerated by the enzyme's active site, thereby guiding the design of new chemoenzymatic syntheses for a range of epoxyketone analogues. nih.gov

Catalytic Stereoselective Epoxidation Strategies

Alongside enzymatic methods, small molecule catalysis provides a powerful and versatile platform for the asymmetric synthesis of epoxides. These strategies often rely on chiral ligands complexed to metal centers to create a chiral environment that directs the stereochemical outcome of the reaction.

Chiral N,N'-Dioxide/Sc(III) Complex Catalysis for α-Substituted Vinyl Ketones

A highly effective method for asymmetric epoxidation involves the use of chiral N,N'-dioxide ligands. These C₂-symmetric ligands, often synthesized from readily available chiral amino acids, can coordinate with a variety of metal ions to form potent chiral Lewis acid catalysts. nih.govrsc.org The resulting complexes, particularly those with Scandium(III), are effective in catalyzing a range of asymmetric reactions, including nucleophilic additions and cycloadditions. nih.gov

The N,N'-dioxide ligand acts as a neutral tetradentate ligand, creating a well-defined chiral pocket around the Sc(III) metal center. rsc.orgcapes.gov.br This chiral environment enables high levels of stereocontrol in the epoxidation of prochiral substrates like α-substituted vinyl ketones. The catalyst activates the substrate and directs the approach of the oxidant, leading to the formation of one enantiomer of the epoxide product in preference to the other. The versatility of these N,N'-dioxide ligands allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity for different substrates. rsc.org

Table 1: Asymmetric Reactions Catalyzed by Chiral N,N'-Dioxide Metal Complexes This table summarizes various asymmetric reactions where chiral N,N'-dioxide ligands have been successfully employed, illustrating their broad utility.

Reaction TypeSubstrate ExampleMetal IonOutcomeReference
Nucleophilic AdditionAldehydes, KetonesSc(III), In(III)High yield and enantioselectivity nih.gov
Michael Additionα,β-Unsaturated CompoundsNi(II)High regio- and enantioselectivity nih.gov
Michael Addition-Alkylationα-Substituted Cyano KetonesOrganocatalystHigh yield, dr, and ee nih.gov
Roskamp ReactionDiazoacetate EstersSc(III)High efficiency, first catalytic asymmetric version nih.gov
HaloaminationChalconesSc(III)High regio- and enantioselectivity nih.gov

Enantio- and Diastereoselective Synthesis of Epoxy Alcohols

Epoxy alcohols are valuable synthetic intermediates that are structurally related to epoxyketones. One-pot procedures have been developed for the highly enantio- and diastereoselective synthesis of acyclic epoxy alcohols containing multiple contiguous stereocenters. nih.govnih.gov A common strategy involves the initial creation of a chiral allylic alcohol through an enantioselective carbon-carbon bond-forming reaction. acs.org

One such approach utilizes the asymmetric addition of an alkylzinc or divinylzinc (B3045688) reagent to an aldehyde or enal. nih.govnih.gov This step establishes the first stereocenter with high enantioselectivity. The resulting allylic zinc alkoxide intermediate is then epoxidized in situ. The stereochemistry of the epoxidation is directed by the existing stereocenter of the allylic alcohol, often with the aid of a titanium tetraalkoxide catalyst, leading to the product with high diastereoselectivity. nih.govacs.org This one-pot method is highly efficient, providing access to a wide range of complex epoxy alcohol products that would be difficult to synthesize otherwise. nih.gov

Table 2: One-Pot Synthesis of Epoxy Alcohols This table outlines the key steps and reagents in a representative one-pot synthesis of enantio- and diastereomerically enriched epoxy alcohols.

StepReactionReagentsOutcomeReference
1Asymmetric C-C Bond FormationAldehyde/Enal + Alkylzinc/DivinylzincSets initial chirality (high ee) nih.govnih.gov
2In situ Diastereoselective EpoxidationAllylic Zinc Alkoxide + O₂ or TBHP, Ti(OiPr)₄Forms epoxy alcohol (high de) nih.govnih.govacs.org

Factors Influencing Stereochemical Control in Epoxide Synthesis for Chiral Intermediates

Achieving high stereochemical control in the synthesis of chiral epoxides is dependent on several critical factors. The inherent stereochemistry of the starting material, the nature of the catalyst and reagents, and the reaction conditions all play a crucial role in determining the final stereochemical outcome. youtube.com

In substrate-directed epoxidations, such as the synthesis of epoxy alcohols from chiral allylic alcohols, the existing stereocenter on the substrate guides the oxidant to one face of the double bond. This is a powerful strategy for establishing the relative stereochemistry of the newly formed epoxide ring.

In catalyst-controlled reactions, the chiral ligand is the primary source of stereochemical induction. For instance, in the Sharpless asymmetric epoxidation, the choice of the diethyl tartrate (DET) enantiomer dictates which face of the alkene is epoxidized. Similarly, with chiral N,N'-dioxide/Sc(III) complexes, the specific chirality of the ligand framework is responsible for the enantioselectivity of the epoxidation. nih.gov

Other factors that can influence stereocontrol include:

The nature of the oxidant: Different oxidizing agents can exhibit varying levels of steric bulk and reactivity, which can impact selectivity.

Solvent and Temperature: These parameters can affect the conformation of the substrate-catalyst complex and the transition state energies, thereby influencing the stereochemical outcome.

Additives: In some catalytic systems, the presence of additives can enhance selectivity by modifying the catalyst structure or reactivity. mdpi.com

Careful consideration and optimization of these factors are essential for the development of robust and highly stereoselective methods for the synthesis of chiral intermediates like 4-(3-methyloxiran-2-yl)butan-2-one.

Oxidative and Radical-Mediated Synthetic Routes to Epoxy Ketones

Recent advancements in synthetic chemistry have led to the development of innovative oxidative and radical-mediated methods for the synthesis of epoxy ketones. These approaches offer mild and efficient alternatives to traditional two-step procedures, which often involve the Claisen-Schmidt condensation followed by epoxidation. rsc.orgresearchgate.net

Visible Light-Mediated Oxidative Acylation of Alkenes by Aldehydes

A noteworthy development is the use of visible light to mediate the oxidative acylation of alkenes with aldehydes, providing a direct route to α,β-epoxy ketones. organic-chemistry.org One such method employs cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as a photocatalyst in water at room temperature. organic-chemistry.org This system effectively catalyzes the oxidative coupling of a wide array of substrates, including aromatic, heteroaromatic, and aliphatic aldehydes with styrenes, internal alkenes, and even challenging unactivated aliphatic alkenes. organic-chemistry.org The reaction proceeds with high yields and is scalable, as demonstrated by gram-scale synthesis. organic-chemistry.org Mechanistic investigations, including radical trapping experiments and DFT calculations, point to a radical pathway initiated by the photoexcitation of the Co(II) catalyst. organic-chemistry.org

Another visible-light-mediated approach utilizes the photocatalyst Ru(bpy)₃Cl₂ in the presence of tert-butyl hydroperoxide (t-BuOOH) and cesium carbonate (Cs₂CO₃). researchgate.net This system facilitates the combination of various styrenes and benzaldehydes to produce α,β-epoxy ketones in good yields. researchgate.net The key to this transformation is the generation of acyl radicals as crucial intermediates under visible light irradiation. researchgate.net

Copper(II)-Catalyzed Oxidative C-C/O-C Homocoupling/Cyclization Strategies

Copper(II) catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. In the context of epoxy ketone chemistry, copper-catalyzed aerobic oxidative cleavage of C-C bonds in 2,3-disubstituted epoxides offers a novel pathway to aryl ketones. organic-chemistry.org This method utilizes copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst and dimethyl sulfoxide (B87167) (DMSO) as the solvent under an oxygen atmosphere. organic-chemistry.org The reaction demonstrates chemoselective cleavage and tolerates a variety of functional groups. organic-chemistry.org

Furthermore, copper-catalyzed aerobic oxidative C-C bond cleavage can be applied to the synthesis of amides from aryl alkyl ketones. chem-station.com This transformation proceeds with high efficiency and showcases the versatility of copper catalysis in forming new C-N bonds. chem-station.com In the realm of homocoupling reactions, copper(II) acetate-mediated oxidative coupling of terminal alkynes, known as the Eglinton coupling, proceeds through the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, avoiding the formation of free alkynyl radicals. ub.edu

Photocatalytic Generation of Acyl Radicals in Epoxy Ketone Formation

The photocatalytic generation of acyl radicals from various precursors is a cornerstone of modern synthetic strategies for ketones. nih.gov Visible light photoredox catalysis provides a mild and efficient means to generate these reactive intermediates from aldehydes, α-ketoacids, and carboxylic acids. nih.govthieme-connect.com

In one approach, the combination of t-butyl hydroperoxide (TBHP) and photoredox catalysis facilitates the formation of acyl radicals from aldehydes. thieme-connect.com These radicals can then add to alkenes, leading to the formation of α,β-epoxy ketones. thieme-connect.com The proposed mechanism involves the oxidation of the excited photocatalyst by TBHP to generate a t-butoxy radical, which then abstracts a hydrogen atom from the aldehyde to form the acyl radical. thieme-connect.com

Acyl radicals can also be generated from α-keto acids using an inexpensive organic photocatalyst like 2-chloro-thioxanthen-9-one under visible light. figshare.comresearchgate.net These radicals can then participate in various transformations, including addition to olefins to form ketones. figshare.comresearchgate.net This method is atom-economical and compatible with a broad range of functional groups. figshare.comresearchgate.net

Heterogeneous Catalysis in α,β-Epoxy Ketone Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including ease of catalyst separation and recycling. The development of highly efficient heterogeneous catalysts is crucial for sustainable chemical processes. rsc.orgrsc.org

Application of Mesoporous Zeolite ETS-10 (METS-10) as a Catalyst

Mesoporous zeolite ETS-10 (METS-10) has proven to be a highly effective heterogeneous catalyst for the synthesis of α,β-epoxy ketones from alkenes and aldehydes. researchgate.net The basic nature of METS-10 facilitates the reaction, leading to high product yields. researchgate.net

To further enhance its catalytic activity, METS-10 can be modified with transition metals. Co-containing mesoporous zeolite ETS-10 (Co-METS-10) exhibits particularly high activity and selectivity in the oxidative coupling of styrenes with benzaldehydes. rsc.orgrsc.org The highly dispersed cobalt species in Co-METS-10 are believed to facilitate the transformation of tert-butyl hydroperoxide into alkyloxy and alkylperoxy radicals. These radicals then trigger the radical addition of the alkene with the aldehyde to form a β-peroxy ketone intermediate, which is subsequently converted to the α,β-epoxy ketone by the basic sites on the catalyst. rsc.orgrsc.org

CatalystSubstratesProductKey Features
CoCl₂·6H₂O Alkenes and Aldehydesα,β-Epoxy KetonesVisible light-mediated, occurs in water at room temperature, broad substrate scope. organic-chemistry.org
Ru(bpy)₃Cl₂ Styrenes and Benzaldehydesα,β-Epoxy KetonesVisible light-mediated, involves acyl radical intermediates. researchgate.net
Cu(OAc)₂ 2,3-disubstituted EpoxidesAryl KetonesAerobic oxidative C-C bond cleavage. organic-chemistry.org
METS-10 Alkenes and Aldehydesα,β-Epoxy KetonesHeterogeneous, basic catalyst, high product yield. researchgate.net
Co-METS-10 Styrenes and Benzaldehydesα,β-Epoxy KetonesBifunctional catalyst with metal and basic sites, high activity and selectivity. rsc.orgrsc.org

Rearrangement-Based Synthetic Pathways Utilizing Epoxy Ketones

Epoxy ketones are valuable precursors for rearrangement reactions, leading to the formation of diverse and complex molecular architectures. The α-ketol rearrangement, for instance, involves the 1,2-shift of an alkyl or aryl group in α-hydroxy ketones, driven by acid or base catalysis. nih.gov This rearrangement is a powerful tool for ring expansions and contractions and has been widely used in total synthesis. nih.gov

Organoaluminum reagents can promote the rearrangement of epoxy silyl (B83357) ethers to β-siloxy aldehydes. acs.org Another significant transformation is the Criegee rearrangement of peroxy esters, which can be initiated from α-hydroxy ketones. youtube.com Furthermore, the Nugent-RajanBabu reagent (bis(cyclopentadienyl)titanium(III) chloride) can effect the anti-Markovnikov opening of epoxides to generate radical intermediates, which can then undergo further reactions, including cyclizations, to form complex products. wikipedia.org These rearrangement pathways highlight the synthetic utility of epoxy ketones as building blocks for intricate organic molecules.

Meinwald Rearrangement of Epoxy Ketones for Structural Complexity

The Meinwald rearrangement is a significant acid-catalyzed transformation of epoxides into carbonyl compounds, such as aldehydes or ketones. nih.govrsc.orgchemistrywithdrsantosh.com This reaction is a valuable method for modifying terpene-derived epoxides and other complex structures. nih.gov The rearrangement is typically initiated by a Lewis acid, which coordinates to the epoxide oxygen, facilitating the cleavage of a C-O bond to form a carbocation intermediate. rsc.org The subsequent migration of a substituent (hydride, alkyl, or aryl group) to the carbocation center, followed by deprotonation, yields the final carbonyl product. nih.gov

The regioselectivity of the Meinwald rearrangement is dictated by the migratory aptitude of the substituents and the stability of the resulting carbocation. In the case of terminal epoxides, a hydride shift typically leads to the formation of a ketone, while an alkyl or aryl group shift results in an aldehyde. nih.gov A variety of Lewis acids, including boron trifluoride (BF3), zinc bromide (ZnBr2), and bismuth triflate, have been employed as catalysts for this transformation. nih.gov Bismuth triflate has been identified as a particularly active catalyst, enabling the reaction to proceed under mild conditions with low catalyst loading. nih.gov

The application of the Meinwald rearrangement has been demonstrated in the synthesis of complex natural products. For instance, it was utilized in the preparation of densely functionalized cyclopentane (B165970) rings, a key structural motif in the synthesis of cephalotaxine. acs.orgnih.gov

Table 1: Catalysts and Conditions for Meinwald Rearrangement

Catalyst Substrate Type Product Type Key Features
Bismuth Triflate Terpene-based epoxides Dihydrocarvone High activity at low catalyst loading (1 mol%), mild conditions. nih.gov
Rhodium–NHC–pincer complex Terminal epoxides Methylketones Highly regioselective, mild conditions. rsc.org
Aluminum porphyrin/Co(CO)4- Monosubstituted epoxides Methylketones Good functional group tolerance, excellent yields. rsc.org

Acid-Catalyzed Umpolung SN2' Rearrangements of Epoxy Ketones

A novel acid-catalyzed umpolung SN2' rearrangement of epoxy ketones has been developed as a powerful tool for the stereodivergent synthesis of complex molecules, such as azaspiro allylic alcohols. acs.orgnih.gov This rearrangement was instrumental in the synthesis of the Mori intermediate, a key precursor for cephalotaxine. acs.orgnih.gov In this reaction, the typical reactivity of the epoxide is inverted (umpolung), leading to a nucleophilic attack at an unconventional position. The SN2' mechanism implies a concerted process where the nucleophile attacks the double bond adjacent to the epoxide, leading to the opening of the epoxide ring and the formation of a new stereocenter. This methodology provides a strategic advantage in controlling the stereochemistry of the final product.

Wharton Transposition Reactions for Stereodivergent Synthesis

The Wharton transposition, also known as the Wharton reaction, is a chemical transformation that reduces α,β-epoxy ketones to allylic alcohols using hydrazine. wikipedia.orgquimicaorganica.orgchemeurope.com This reaction typically proceeds in the presence of a catalytic amount of acetic acid. wikipedia.org The mechanism involves the initial formation of a hydrazone from the reaction of the epoxy ketone with hydrazine. wikipedia.orgchemeurope.com This is followed by a rearrangement and the elimination of nitrogen gas to yield the allylic alcohol. wikipedia.org

The Wharton transposition is a valuable tool for stereodivergent synthesis, as it allows for the creation of specific stereoisomers of allylic alcohols. This has been demonstrated in the synthesis of azaspiro allylic alcohols, where the Wharton reaction provided a complementary method to the acid-catalyzed umpolung SN2' rearrangement, enabling access to different stereoisomers of the target molecule. acs.orgnih.gov The reaction conditions can be modified to influence the outcome; for instance, using highly basic reagents under anhydrous conditions can improve the yield of the transposed allylic alcohol. researchgate.net

Table 2: Comparison of Rearrangement and Transposition Reactions

Reaction Reagents Product Key Application
Meinwald Rearrangement Lewis Acid Ketone or Aldehyde Synthesis of functionalized carbocycles. acs.orgnih.gov
Umpolung SN2' Rearrangement Acid Catalyst Azaspiro Allylic Alcohol Stereodivergent synthesis of complex alkaloids. acs.orgnih.gov

Selective Reduction Strategies Involving the Epoxy Ketone Moiety

The selective reduction of the epoxy ketone functionality is a critical step in the synthesis of various important organic compounds. The ability to selectively reduce one functional group in the presence of another allows for the construction of complex molecules with high precision.

Cp2TiCl-Mediated Selective Reduction of α,β-Epoxy Ketones to β-Hydroxy Ketones

The selective reduction of α,β-epoxy ketones to β-hydroxy ketones is a significant transformation in organic synthesis, as the resulting aldol (B89426) products are key intermediates in the synthesis of numerous natural products. organic-chemistry.orgrsc.org A highly effective method for this transformation involves the use of the titanocene (B72419) monochloride radical, Cp2TiCl. organic-chemistry.orgacs.org This low-valent titanium(III) complex is typically generated in situ from the reduction of titanocene dichloride (Cp2TiCl2) with zinc powder. organic-chemistry.org

The Cp2TiCl reagent selectively reduces the oxirane ring of the α,β-epoxy ketone while leaving the ketone functionality intact. organic-chemistry.org The reaction proceeds under mild conditions and has been shown to be highly stereoselective, with chiral epoxides being converted to their corresponding β-hydroxy ketones without any loss of optical purity. organic-chemistry.org Furthermore, the reaction can be made catalytic in titanocene by the addition of collidine hydrochloride, which facilitates the regeneration of the active titanium(III) species. organic-chemistry.org This methodology has been successfully applied to a range of substrates, including aliphatic and cyclic epoxy ketones, demonstrating its broad utility in organic synthesis. organic-chemistry.org

Table 3: Cp2TiCl-Mediated Reduction of α,β-Epoxy Ketones

Substrate Product Yield (%) Key Features
Aromatic α,β-Epoxy Ketone Aromatic β-Hydroxy Ketone 85-95% High selectivity and yield. organic-chemistry.org
Aliphatic α,β-Epoxy Ketone Aliphatic β-Hydroxy Ketone 80-90% Applicable to non-aromatic systems. organic-chemistry.org

Derivatization and Utilization of 4 3 Methyloxiran 2 Yl Butan 2 One As a Synthetic Building Block

Precursor Role in Complex Molecule Construction

The dual functionality of α,β-epoxy ketones like 4-(3-Methyloxiran-2-yl)butan-2-one makes them valuable intermediates for creating diverse and complex molecules. researchgate.net The epoxide ring can be opened by various nucleophiles, while the ketone can undergo a host of carbonyl-specific reactions. This reactivity allows for the controlled, stepwise construction of intricate carbon skeletons.

Synthesis of Aldols via Selective Reduction of α,β-Epoxy Ketones

The selective reduction of α,β-epoxy ketones is a powerful method for producing β-hydroxy ketones, commonly known as aldols. This transformation is significant as it offers an alternative to the traditional aldol (B89426) reaction for forming this key structural motif. Various reagents and methods have been developed to achieve this reductive cleavage of the epoxide ring while preserving the ketone functionality.

One effective approach involves the use of organoselenium reagents. jst.go.jp For a compound like this compound, treatment with benzeneselenol (PhSeH) or a sodium phenylseleno(triethyl)borate complex can achieve a clean and regioselective reduction. jst.go.jp The reaction proceeds by nucleophilic attack of the selenol at the α-carbon of the epoxide, leading to the formation of a β-hydroxy ketone. This method is noted for its high yields and applicability to a wide range of epoxy ketone substrates. jst.go.jp

Other notable methods for this transformation include:

Lithium naphthalenide: This reagent provides a mild and efficient means for the reductive cleavage of α,β-epoxy ketones to their corresponding β-hydroxy ketones in good yields. rsc.org

Catalytic Hydrogenation: An NADH coenzyme model, such as 1-benzyl-1,4-dihydronicotinamide (BNAH), can be used in catalytic amounts to mediate the hydrogenation of α,β-epoxy ketones. nih.gov Sodium dithionite is employed as the stoichiometric reducing agent to regenerate the BNAH catalyst. nih.gov

Photoinduced Reduction: A combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid can be used for the photoinduced reductive transformation of α,β-epoxy ketones into β-hydroxy ketones. thieme-connect.com

Table 1: Selected Methods for the Reduction of α,β-Epoxy Ketones to β-Hydroxy Ketones
Reagent/SystemKey FeaturesTypical Conditions
Organoselenium (e.g., PhSeH)High yields, regioselective. jst.go.jpIn situ generation from Na[PhSeB(OEt)3] with acetic acid. jst.go.jp
Lithium naphthalenideMild and efficient. rsc.orgReaction with the epoxy ketone in an appropriate solvent. rsc.org
BNAH (catalytic) / Na2S2O4Catalytic, biomimetic. nih.govUse of a catalytic amount of BNAH or its precursor BNA+Br-. nih.gov
DMPBI / Acetic AcidPhotoinduced, good to excellent yields. thieme-connect.comIrradiation (λ > 280 nm) in a solvent like THF. thieme-connect.com

Application in the Synthesis of Triazole Antifungal Agents

Triazole-based compounds are a critical class of antifungal agents that function by inhibiting the cytochrome P450-dependent enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungi. nih.gov The synthesis of these complex molecules often relies on key chiral building blocks, and epoxy ketones are valuable intermediates in these synthetic pathways. researchgate.net

While direct utilization of this compound is not prominently documented in publicly available literature, structurally similar α,β-epoxy ketone cores are central to the synthesis of potent triazole antifungals like efinaconazole and ravuconazole. researchgate.net In these syntheses, a key step involves the nucleophilic opening of the epoxide ring by a 1,2,4-triazole anion. This reaction establishes the crucial carbon-nitrogen bond that defines the pharmacophore of the drug. The ketone functionality and other substituents on the epoxy ketone precursor are strategically chosen to build the final, complex structure of the antifungal agent. researchgate.netnih.gov The development of new synthetic routes to these key epoxide intermediates is an active area of research aimed at improving the efficiency of antifungal drug manufacturing. researchgate.net

Formation of Epoxy Chalcone as a Versatile Organic Precursor

Epoxy chalcones, which are typically α,β-epoxy ketones bearing two aryl groups, are important precursors for a variety of biologically active compounds and natural products. ekb.eg They are commonly synthesized via the Weitz-Scheffer epoxidation of a chalcone (an α,β-unsaturated ketone) using alkaline hydrogen peroxide. ekb.eg

While this compound is an aliphatic epoxy ketone, it shares the core α,β-epoxy ketone functional group with epoxy chalcones. rsc.org This structural similarity implies that it can undergo analogous reactions. The high reactivity of the strained epoxide ring, coupled with the electrophilic nature of the ketone, allows these molecules to serve as versatile intermediates. researchgate.net For instance, the epoxide ring can be opened by a wide range of nucleophiles, a reaction pathway that is extensively explored for both aliphatic and aryl-substituted epoxy ketones. researchgate.netwmich.edu Therefore, while not a chalcone itself, this compound can be considered a versatile precursor in a similar vein to epoxy chalcones, providing access to a range of functionalized products through epoxide-opening reactions. researchgate.netwmich.edu

Utilization in Natural Product Total Synthesis

Epoxy ketones are valuable chiral building blocks for the asymmetric synthesis of various natural products. researchgate.net Their inherent functionality and stereochemistry can be leveraged to construct complex molecular frameworks with high levels of control. Aliphatic and arylaliphatic α,β-epoxy ketones are particularly attractive substrates for the synthesis of natural compounds. researchgate.net

The utility of this class of compounds is demonstrated in the synthesis of various natural products, including santanolides and the plant toxin picrotoxinin, where the reduction of an α,β-epoxy ketone to a β-hydroxy ketone is a key step. jst.go.jp Although a specific total synthesis employing this compound as the starting material is not detailed in the surveyed literature, its structural motif is representative of intermediates used in complex synthesis. scripps.eduorganicchemistrydata.orgresearchgate.net The strategic application of reactions such as reductive cleavage, nucleophilic addition, and rearrangement allows synthetic chemists to elaborate this simple building block into intricate natural product structures. researchgate.netjst.go.jp

Transformations to Other Cyclic Ether Systems

The strained three-membered epoxide ring in this compound can be converted into other cyclic ether systems, most notably through ring expansion reactions. This strategy provides access to less strained and medicinally relevant heterocyclic structures.

Ring Expansion of Epoxides to Oxetanes

The synthesis of oxetanes, four-membered cyclic ethers, from epoxides is a well-established and synthetically useful transformation. nih.govbeilstein-journals.org Oxetanes are of significant interest in medicinal chemistry, where they are often used as metabolically stable isosteres for gem-dimethyl or carbonyl groups. nih.gov

One of the most common methods for this one-carbon ring expansion involves the use of sulfur-stabilized carbanions, such as dimethyloxosulphonium methylide. nih.gov The reaction proceeds via a nucleophilic attack of the ylide on the epoxide, leading to a betaine intermediate which then cyclizes to form the four-membered oxetane ring with the expulsion of dimethyl sulfoxide (B87167). This method is efficient for converting epoxides like this compound into the corresponding substituted oxetane. nih.govillinois.edu This transformation provides a direct route to increase molecular complexity and to access the valuable oxetane structural motif. magtech.com.cnresearchgate.net

Table 2: General Strategies for Oxetane Synthesis from Epoxides
MethodReagent(s)Description
Sulfur Ylide Mediated Ring ExpansionDimethyloxosulphonium methylide or similar sulfur ylides. nih.govA versatile and common method involving nucleophilic attack followed by intramolecular cyclization. nih.govillinois.edu
Epoxide-Opening CyclizationLewis acids (e.g., SnCl4, BF3·OEt2). nih.govUsed for specific substrates, such as α,β-epoxydiazomethyl ketones, to form 3-oxetanones. nih.gov

Synthesis of Functionally Diverse Oxetane Derivatives

The synthesis of oxetanes, four-membered cyclic ethers, is a significant area of research in organic chemistry due to their unique properties and applications in medicinal chemistry. researchgate.netnih.gov Common strategies for constructing the oxetane ring include intramolecular cyclizations (Williamson etherification), the Paternò–Büchi reaction ([2+2] photocycloaddition of carbonyls and alkenes), and the ring expansion of epoxides. nih.govmagtech.com.cnbeilstein-journals.org

Theoretically, this compound, containing both an epoxide and a ketone, presents a plausible precursor for oxetane synthesis. An intramolecular reaction, potentially initiated by the ketone's enolate attacking the epoxide, could theoretically lead to a substituted oxetane. However, specific literature detailing such a transformation, including reaction conditions, catalysts, yields, and the diversity of the resulting oxetane derivatives, could not be located. General methods for synthesizing oxetanes from 1,3-diols or via intramolecular C-O bond formation are well-established, but a direct pathway from this compound is not described. acs.orgresearchgate.net

Chiral Building Block Applications in Asymmetric Synthesis

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules, which is crucial in drug discovery and development. researchgate.netbeilstein-journals.org These synthons contain one or more stereocenters that are incorporated into a final product, controlling its stereochemistry. researchgate.net

The structure of this compound possesses two contiguous stereocenters in the oxirane ring, suggesting its potential as a chiral building block. If available in an enantiomerically pure form, it could serve as a precursor for synthesizing molecules with defined stereochemistry. The epoxide and ketone functionalities offer handles for a variety of stereoselective transformations. masterorganicchemistry.com For instance, the regioselective and stereoselective opening of the epoxide ring by a nucleophile, followed by further manipulation of the ketone, could lead to a range of chiral products.

Despite this potential, the scientific literature does not provide specific examples or detailed studies on the use of this compound for this purpose. While the principles of asymmetric synthesis using other chiral epoxides or ketones are extensively reviewed, the application of this specific compound remains an underexplored area in the available body of research.

Advanced Analytical Methodologies for Characterization of 4 3 Methyloxiran 2 Yl Butan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 4-(3-methyloxiran-2-yl)butan-2-one and its derivatives.

Application of 1D and 2D NMR Techniques for Complex Structures

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in epoxy ketones, the protons and carbons of the epoxide ring typically appear in specific regions of the NMR spectrum. For example, the carbons of an epoxide ring generally resonate in the 40-60 ppm range in a ¹³C NMR spectrum. libretexts.org Protons on the epoxide ring of similar compounds are observed between 2.5 and 3.5 δ in ¹H NMR spectra. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for deciphering more complex structures and confirming assignments made from 1D spectra. researchgate.netyoutube.com COSY experiments reveal proton-proton coupling relationships, helping to establish the connectivity of the carbon skeleton. researchgate.netyoutube.com HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments of ¹H and ¹³C signals. youtube.com These techniques are particularly useful in determining the relative stereochemistry of the substituents on the oxirane ring and the adjacent chiral centers, which is crucial for understanding the properties and reactivity of different isomers. The structural elucidation of complex molecules often involves the application of these 2D NMR techniques to resolve overlapping signals and establish detailed structural arrangements. researchgate.netmdpi.com

Table 1: Representative NMR Data for Epoxide and Ketone Moieties

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HEpoxide CH2.5 - 3.5 libretexts.org
¹³CEpoxide C40 - 60 libretexts.org
¹Hα-protons to Ketone2.0 - 2.5
¹³CKetone C=O> 200 youtube.com

Mass Spectrometry (MS) Applications in Compound Identification and Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information for their identification and quantification. nih.gov This technique is essential for both qualitative analysis, which involves identifying the compounds present in a sample, and quantitative analysis, which determines the concentration of each compound. nih.govnih.gov

The mass spectrum of a compound provides a unique fragmentation pattern that can be used as a "fingerprint" for identification by comparing it to spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). nih.gov For quantitative analysis, methods are developed to ensure accuracy and precision, often involving the use of internal standards. nih.gov GC-MS has been successfully applied to the determination of ketones and other organic compounds in various matrices. nih.govchromatographyonline.comchromatographyonline.com

Chromatographic Separations for Isomer and Purity Analysis

Chromatographic techniques are fundamental for separating isomers and assessing the purity of chemical compounds. Due to the presence of multiple chiral centers in this compound, several stereoisomers can exist.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. researchgate.netresearchgate.net For the separation of stereoisomers, chiral stationary phases are often employed. nih.gov The choice of the mobile phase and the type of chiral column are critical for achieving good resolution between the isomers. nih.gov HPLC can also be used for purity analysis by detecting and quantifying any impurities present in the sample. researchgate.net In some cases, derivatization of the analyte is performed to enhance its detection. researchgate.netresearchgate.net

Gas chromatography (GC) is another important tool for purity analysis, especially for volatile compounds. chromatographyonline.comchromatographyonline.com By using high-resolution capillary columns, it is possible to separate closely related compounds and impurities. chromatographyonline.com The purity of a solvent like acetone, which has a ketone functional group similar to the target compound, has been extensively studied using comprehensive GC to identify a wide range of impurities. chromatographyonline.comchromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the key functional groups are the ketone and the epoxide. The carbonyl group (C=O) of the ketone gives rise to a strong absorption band typically in the range of 1700–1725 cm⁻¹. pearson.comechemi.comdocbrown.info The exact position of this peak can be influenced by the molecular structure. pearson.com The epoxide group is characterized by several bands, including the C-O stretching vibrations which typically appear in the fingerprint region around 800-950 cm⁻¹ and ~1250 cm⁻¹. researchgate.net A band in the 910-920 cm⁻¹ range is often used for the determination of epoxide groups. researchgate.net The absence of other characteristic functional group absorptions can also provide valuable structural information. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)
KetoneC=O stretch1700 - 1725 pearson.comechemi.comdocbrown.info
EpoxideC-O stretch~1250 and 800 - 950 researchgate.net
C-H (alkane)stretch~2850 - 3000 docbrown.info

Integration of Analytical Data with Statistical Methods for Chemical Profiling

The large datasets generated by modern analytical instruments can be effectively analyzed using chemometrics, which involves the application of statistical and mathematical methods to chemical data. nih.govresearchgate.net This approach allows for a more comprehensive understanding of the chemical system under investigation.

For instance, principal component analysis (PCA) can be used to visualize the relationships between samples and identify patterns or clusters based on their analytical profiles. mdpi.com This is particularly useful when comparing different batches of a product or monitoring changes over time. By integrating data from multiple analytical techniques (e.g., NMR, MS, and IR), a more robust chemical profile of this compound and its derivatives can be created. This integrated approach can help in identifying key markers for quality control, process monitoring, and authenticity testing. mdpi.com Statistical methods are crucial for modeling and validating the relationships between the analytical data and the properties of the compounds. nih.gov

Stereochemical Aspects in the Chemistry of 4 3 Methyloxiran 2 Yl Butan 2 One

Significance of Diastereomeric and Enantiomeric Purity in Synthesis and Biological Relevance

The control of stereochemistry to achieve high diastereomeric and enantiomeric purity is a cornerstone of modern organic synthesis, particularly when the target molecules are intended for biological applications. The individual stereoisomers of a compound can exhibit markedly different, and sometimes opposing, biological effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

While specific biological studies on 4-(3-methyloxiran-2-yl)butan-2-one are not extensively documented in publicly available literature, the principles of stereoselectivity in biological action are well-established. For many chiral compounds, one enantiomer is responsible for the desired therapeutic or biological effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. For instance, in related chiral molecules, different stereoisomers can possess distinct sensory properties, such as odor and taste. Therefore, the synthesis of enantiomerically pure this compound is crucial for any meaningful investigation of its biological relevance.

The diastereomeric and enantiomeric purity of synthetic intermediates is also paramount for the successful construction of complex molecules. The use of stereochemically pure building blocks ensures that the desired stereochemistry is carried through subsequent reaction steps, avoiding the formation of complex mixtures of diastereomers that can be difficult to separate and characterize.

Methods for Establishing Absolute Configuration of Chiral Epoxy Ketones and Analogs (e.g., Optical Rotation, Mosher Ester Formation)

Determining the absolute configuration of chiral centers is a fundamental aspect of stereochemical analysis. Several methods are employed for this purpose, with the choice of method often depending on the nature of the compound and the availability of suitable derivatives.

Optical Rotation: Optical rotation is a physical property of chiral substances that cause the rotation of plane-polarized light. libretexts.org The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic value for a given chiral compound under specific conditions (temperature, solvent, concentration, and wavelength of light). libretexts.org While comparison of the sign and magnitude of the specific rotation with known literature values for an authentic sample can be used to assign absolute configuration, this method is reliant on the availability of such data. For novel compounds like this compound, this method is less useful without a reference standard of known stereochemistry.

Mosher's Ester Formation: A powerful and widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols is the Mosher's ester method. nih.govspringernature.comumn.edu This method involves the derivatization of the alcohol with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride to form diastereomeric esters. umn.edu

In the context of this compound, the ketone functionality would first need to be stereoselectively reduced to the corresponding secondary alcohol, 4-(3-methyloxiran-2-yl)butan-2-ol. This resulting alcohol, now containing three chiral centers, can then be treated with both (R)- and (S)-MTPA to form the respective diastereomeric Mosher esters.

The underlying principle of the Mosher method is that the phenyl group of the MTPA moiety adopts a preferred conformation, shielding or deshielding nearby protons in the substrate. umn.eduusm.edu By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the alcohol center can be deduced. nih.gov This information can then be used to infer the stereochemistry of the original epoxy ketone, provided the reduction of the ketone is stereospecific and the configuration of the epoxide remains unchanged.

Method Principle Applicability to this compound
Optical Rotation Measures the rotation of plane-polarized light by a chiral compound.Requires a reference standard of known absolute configuration for comparison.
Mosher's Ester Formation NMR analysis of diastereomeric esters formed with (R)- and (S)-MTPA.Applicable after stereoselective reduction of the ketone to a secondary alcohol.

Stereochemical Outcomes in Ring-Opening and Rearrangement Reactions

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

Under basic or neutral conditions (SN2-type), nucleophilic attack typically occurs at the less substituted carbon of the epoxide (C2), leading to inversion of configuration at that center. For example, reaction with a nucleophile would lead to the formation of a β-hydroxy ketone with a specific, predictable stereochemistry.

Acid-catalyzed ring-opening, on the other hand, proceeds via a more SN1-like mechanism. The protonated epoxide can be attacked by a nucleophile at either the more substituted carbon (C3) or the less substituted carbon (C2). The regioselectivity and stereoselectivity of this process are influenced by both steric and electronic factors.

Rearrangement reactions of epoxides can also occur, often under acidic conditions or with the aid of Lewis acids. libretexts.org For instance, the Payne rearrangement involves the base-catalyzed equilibration of a 2,3-epoxy alcohol. libretexts.org While not directly applicable to the starting ketone, if the ketone were reduced, the resulting epoxy alcohol could potentially undergo such a rearrangement.

Another important class of rearrangement is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester. wiley-vch.de While this is not a rearrangement of the epoxide itself, it is a relevant reaction of the ketone functionality that could be influenced by the stereochemistry of the adjacent epoxide ring.

The stereochemical integrity of the chiral centers during these transformations is of utmost importance in synthetic chemistry. Understanding and controlling the stereochemical outcomes of these reactions are essential for the selective synthesis of desired stereoisomers.

Reaction Type Conditions General Stereochemical Outcome
Nucleophilic Ring-Opening Basic/Neutral (SN2)Inversion of configuration at the site of attack (typically the less substituted carbon).
Nucleophilic Ring-Opening Acidic (SN1-like)Attack can occur at either carbon of the epoxide, with stereochemical outcome dependent on the substrate and conditions.
Rearrangement Reactions Acidic/Lewis AcidicCan lead to various products with specific stereochemistry, often involving migration of a substituent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.